molecular formula C7H6Br2ClNO B13130370 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide

2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B13130370
M. Wt: 315.39 g/mol
InChI Key: MHTNMXDQPTWLHS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C7H6Br2ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-chloropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or other substituted derivatives can be formed.

    Oxidation Products: Oxidation typically yields ketones or carboxylic acids.

    Reduction Products: Reduction generally results in the formation of alcohols.

Scientific Research Applications

2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
  • 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide

Comparison: Compared to its analogs, 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, the presence of the pyridine ring contributes to its potential biological activities .

Properties

Molecular Formula

C7H6Br2ClNO

Molecular Weight

315.39 g/mol

IUPAC Name

2-bromo-1-(2-chloropyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-2-1-3-10-7(5)9;/h1-3H,4H2;1H

InChI Key

MHTNMXDQPTWLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CBr.Br

Origin of Product

United States

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